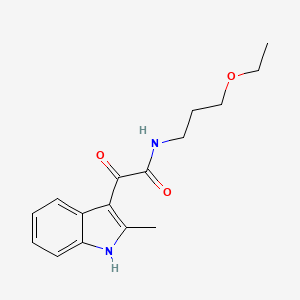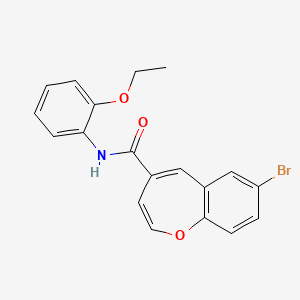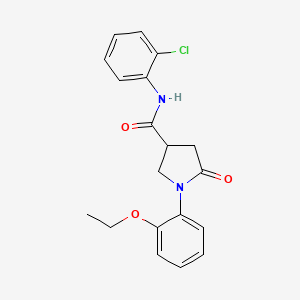![molecular formula C12H22ClN3O B2865401 4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1402232-93-2](/img/structure/B2865401.png)
4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS number 1402232-93-2 . Its molecular formula is C12H22ClN3O .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H22ClN3O . Unfortunately, the specific structural details or a graphical representation of the molecule are not available in the search results.Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to 4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride have been synthesized through various chemical reactions, aiming to explore their structural and functional properties. For instance, 1,3,4-oxadiazole bearing compounds, recognized for their biological activities, have been synthesized via converting different organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazole-2-thiols. These processes involve reactions with iodoethane, dimethylaminoethyl chloride hydrochloride, or piperidinoethyl chloride hydrochloride, among others, to yield derivatives with potential biological activities (Khalid et al., 2016).
Antimicrobial and Anti-HIV-1 Activity
The antimicrobial and anti-HIV-1 activities of these compounds have been extensively studied. For example, certain derivatives have shown in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some compounds have been identified as highly active, particularly against Gram-positive bacteria. Additionally, their antiviral activity against HIV-1 using the XTT assay has been evaluated, with certain compounds significantly reducing viral replication at various concentrations (El-Emam et al., 2004).
Anti-Proliferative Activities
The anti-proliferative activity of these compounds has been assessed against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. Compounds have demonstrated potent activity against these cancer cell lines, highlighting their potential as anticancer agents (Al-Wahaibi et al., 2021).
Enzyme Inhibition
Some synthesized compounds have been screened against enzymes such as butyrylcholinesterase (BChE), showing inhibitory activities that could be relevant for the development of therapeutic agents for diseases like Alzheimer's. Molecular docking studies to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein have been performed, identifying amino acid residues important for binding and stabilization in the binding site (Khalid et al., 2016).
properties
IUPAC Name |
3-(2,2-dimethylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.ClH/c1-12(2,3)8-10-14-11(16-15-10)9-4-6-13-7-5-9;/h9,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXJARDZFDCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NOC(=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)




![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)




![7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2865340.png)